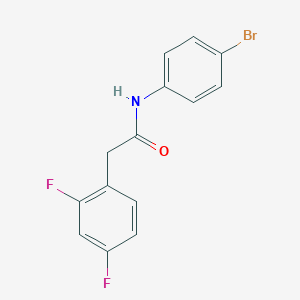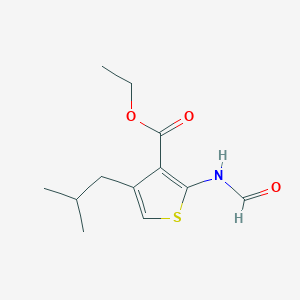
N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of tetrahydro-2H-pyran-4-carboxamide derivatives and has been found to exhibit a range of interesting biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. This leads to a reduction in the production of pro-inflammatory cytokines and growth factors, which in turn helps to prevent the development and progression of various diseases.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been found to exhibit a range of interesting biochemical and physiological effects. Studies have shown that it can inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and cancer progression. This leads to a reduction in the production of pro-inflammatory cytokines and growth factors, which in turn helps to prevent the development and progression of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide for lab experiments is its high degree of purity. This makes it easy to study its effects on various biological systems without the interference of other compounds. However, one of the limitations of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are many potential future directions for the study of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. One area of interest is its use as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is the development of new synthetic methods for the production of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide and related compounds. Finally, the study of the biochemical and physiological effects of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide on various biological systems could lead to the discovery of new drug targets and therapeutic approaches.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves the reaction of 2-methoxyphenylboronic acid and 4-phenyltetrahydro-2H-pyran-4-carboxylic acid chloride in the presence of a palladium catalyst. This reaction results in the formation of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide as a white crystalline solid with a high degree of purity.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been studied extensively for its potential applications in scientific research. One of the key areas of interest is its potential use as a therapeutic agent for the treatment of various diseases. Studies have shown that N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide exhibits potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-17-10-6-5-9-16(17)20-18(21)19(11-13-23-14-12-19)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRXNCWNQHMWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5684477.png)
![[3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5684485.png)


![2-(dimethylamino)-2-(3-fluorophenyl)-N-[(5-methoxy-1H-indol-2-yl)methyl]acetamide](/img/structure/B5684496.png)
![9-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5684500.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5684508.png)
![N-{2-[1-(2-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5684522.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5684544.png)
![8-(3-hydroxybenzyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5684549.png)
![3-{2-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5684565.png)
![3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5684566.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(2E)-3-phenylprop-2-enoyl]piperidin-3-yl}propanoic acid](/img/structure/B5684569.png)